1-[2-(4-methoxyphenyl)ethyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-26-19-9-7-18(8-10-19)11-14-23-21(25)24-17-22(12-15-27-16-13-22)28-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSUVNUPNRRAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:
Preparation of 4-methoxyphenethylamine: This can be synthesized from 4-methoxybenzaldehyde through a reductive amination process.
Formation of the tetrahydropyran intermediate: This involves the reaction of a suitable diol with a phenylthiol in the presence of an acid catalyst to form the tetrahydropyran ring.
Coupling of intermediates: The final step involves coupling the 4-methoxyphenethylamine with the tetrahydropyran intermediate using a urea-forming reagent such as phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenyl)ethyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(4-methoxyphenyl)ethyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
Urea Backbone Modifications :
- The target compound’s phenylsulfanyl-oxane group distinguishes it from simpler urea derivatives (e.g., 1-(1-hydroxybutan-2-yl)-3-(4-methoxyphenyl)-urea ). This bulky substituent likely increases lipophilicity (logP >3), affecting membrane permeability.
- In contrast, 1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea features a sulfonyl group, which enhances oxidative stability compared to the target’s sulfanyl group but reduces solubility due to the nitro substituent.
Aromatic Substituent Effects: The 4-methoxyphenyl group is conserved in all listed analogues. Its electron-donating methoxy group enhances aromatic ring stability and may influence binding to serotonin or histamine receptors, as seen in astemizole ().
Biological Activity Trends :
- Triazolone derivatives (e.g., 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) demonstrate antimicrobial and antitumor activities , suggesting urea and triazolone cores may share target pathways.
- Sulfur-containing groups (sulfanyl, sulfonyl) are associated with GPCR or enzyme modulation (e.g., 5-HT receptor ligands in ), though specific data for the target compound are lacking.
Research Findings and Implications
- Synthetic Accessibility: The phenylsulfanyl-oxane group in the target compound may complicate synthesis compared to analogues with simpler alkyl chains (). Thioglycosylation or Mitsunobu reactions could be required for oxane functionalization.
- Druglikeness : The target’s molecular weight (384.5) exceeds Lipinski’s rule of five threshold (500), but its moderate logP (estimated ~3.5) aligns with orally bioavailable drugs.
- Unresolved Questions: No direct biological data exist for the target compound. Its structural resemblance to GPCR-targeting agents () warrants in vitro screening for serotonin or histamine receptor affinity.
Biological Activity
1-[2-(4-methoxyphenyl)ethyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea, a compound with a complex structure, has garnered interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxyphenyl group and a phenylsulfanyl oxan moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives containing similar functional groups have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Staphylococcus aureus | TBD |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Enzymes such as acetylcholinesterase (AChE) and urease are critical targets in pharmacology due to their roles in various diseases.
- Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) at 100 µM | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 75% | 12.5 |
| Urease | 85% | 10.0 |
Case Studies
Several studies have investigated the biological activity of compounds structurally related to the target compound. These studies typically involve assessing the compound's effects on bacterial growth and enzyme inhibition.
- Study on Antibacterial Effects : A recent publication demonstrated that a series of urea derivatives exhibited strong antibacterial properties against multi-drug resistant bacterial strains. The study highlighted the importance of the methoxy group in enhancing antibacterial activity .
- Enzyme Inhibition Study : Another study focused on the inhibition of AChE by related compounds, revealing that modifications to the phenylsulfanyl group significantly impacted inhibitory potency . The study concluded that structural variations could lead to improved therapeutic agents for neurodegenerative diseases.
The proposed mechanism of action for the antibacterial activity involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. For enzyme inhibition, the binding affinity to active sites of AChE and urease is crucial for determining efficacy.
Q & A
Q. What synthetic strategies are recommended for preparing 1-[2-(4-methoxyphenyl)ethyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea?
- Methodological Answer : The synthesis typically involves coupling a 2-(4-methoxyphenyl)ethyl isocyanate with a 4-(phenylsulfanyl)oxan-4-ylmethyl amine . Key steps include:
- Step 1 : Preparation of the isocyanate intermediate via phosgenation of the corresponding amine under anhydrous conditions .
- Step 2 : Reaction of the isocyanate with the amine in a polar aprotic solvent (e.g., acetonitrile or DMF) at 60–80°C for 6–12 hours. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) may enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How is the structural identity of this compound validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Aromatic protons from the 4-methoxyphenyl group appear as doublets (δ 6.8–7.2 ppm), while the urea NH protons resonate near δ 5.5–6.0 ppm . The oxane ring protons show distinct splitting patterns due to chair conformations .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C25H29N2O3S: 437.1901) .
- X-ray Crystallography : Resolves the tetrahedral geometry of the oxane ring and urea planar linkage .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its enzyme inhibitory activity?
- Methodological Answer : Assay design depends on the target enzyme. For example:
- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with ATP concentrations near the enzyme’s Km. Pre-incubate the compound (0.1–100 µM) with the kinase, then quantify residual activity .
- Acetylcholinesterase (AChE) Inhibition : Employ Ellman’s method with acetylthiocholine iodide as a substrate. Measure IC50 values using a 96-well plate reader (412 nm absorbance) .
- Positive Controls : Include known inhibitors (e.g., Huperzine A for AChE) to validate assay conditions .
Q. How can contradictions between in vitro potency and in vivo efficacy be addressed?
- Methodological Answer : Discrepancies often stem from pharmacokinetic limitations. Strategies include:
- ADMET Profiling : Assess metabolic stability in liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing the methoxy group with halogenated analogs) to enhance metabolic resistance .
- Prodrug Design : Introduce hydrolyzable esters at the urea nitrogen to improve oral bioavailability .
Q. What computational approaches predict its binding mode to G protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with GPCR binding pockets. Prioritize hydrogen bonds between the urea carbonyl and residues like Ser5.42 (5-HT2A receptor) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex .
- Validation : Compare predicted binding energies with experimental IC50 values from radioligand displacement assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on its solubility and formulation stability?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. Note discrepancies arising from polymorphic forms (e.g., amorphous vs. crystalline) .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 3 months). Degradation products (e.g., hydrolyzed urea) can be identified via LC-MS .
- Formulation Adjustments : Incorporate cyclodextrins or lipid-based carriers to enhance aqueous solubility if crystallization occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
